N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS RN: 536715-23-8) is a pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core fused with a thioacetamide side chain. The molecule features a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety and a 3-methoxyphenyl substituent at the 3-position of the pyrimidoindole scaffold .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-6-4-5-17(13-18)30-24(32)23-22(19-7-2-3-8-20(19)28-23)29-25(30)34-14-21(31)27-16-11-9-15(26)10-12-16/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPLNIGKYLSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C25H22ClN3O3S
- Molecular Weight : 512.053 g/mol
- CAS Number : 618431-94-0
Antimicrobial Activity
Research has shown that compounds with pyrimidine and thioacetamide moieties possess significant antimicrobial properties. A review highlighted that derivatives of pyrimidines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Compound A | Moderate | 66 | Staphylococcus aureus |
| Compound B | High | 75 | Escherichia coli, Pseudomonas aeruginosa |
| N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo... | TBD | TBD | TBD |
Note: Specific MIC values for N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) were not available in the reviewed literature.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into similar compounds indicates that modifications in the aromatic rings and the presence of halogen substituents can enhance anticancer efficacy.
Case Study: Structure-Activity Relationship (SAR)
A study investigated various derivatives of pyrimidine compounds, noting that those with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance:
- Compound C : IC50 = 0.39 µM against HCT116
- Compound D : IC50 = 0.46 µM against MCF7
These findings suggest that the incorporation of specific functional groups in N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) could lead to enhanced anticancer activity.
The proposed mechanism of action for compounds similar to N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) includes:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis, these compounds can halt cell division in bacteria and cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in tumor cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from damaging bacterial cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Pyrimidoindole Derivatives
The pyrimido[5,4-b]indole scaffold is a versatile pharmacophore. Key structural analogs differ in substituents at three critical positions:
N-Substituent on the acetamide side chain (e.g., 4-chlorophenyl vs. cyclohexyl, isopentyl).
Aryl group at the 3-position of the pyrimidoindole core (e.g., 3-methoxyphenyl vs. phenyl or 4-methylbenzyl).
Modifications to the thioether linkage (e.g., sulfanyl vs. thioether derivatives).
Table 1: Structural Comparison of Selected Pyrimidoindole Derivatives
*Calculated based on molecular formulas from referenced ChemSpider/CAS entries.
Research Findings and Pharmacological Implications
- Synthetic Routes : The target compound and its analogs are synthesized via HATU-mediated coupling of thiol-containing pyrimidoindoles with chloroacetamide derivatives, followed by purification via reverse-phase chromatography .
- SAR Studies : Structure-activity relationship (SAR) analyses reveal that N-aryl groups with halogen or methoxy substituents (e.g., 4-ClPh, 3-MeOPh) balance potency and metabolic stability, whereas alkyl chains (e.g., cyclohexyl) improve selectivity but may limit oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
